BenchChemオンラインストアへようこそ!

Monomethyl auristatin E intermediate-9

Antibody-Drug Conjugate Cytotoxicity Assay Tubulin Polymerization Inhibitor

Monomethyl auristatin E intermediate-9, formally designated as tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate (CAS: 120205-58-5), is a fully protected, chiral non-natural amino acid derivative that serves as an essential building block in the convergent synthesis of monomethyl auristatin E (MMAE). MMAE, a synthetic pentapeptide analog of the natural antimitotic agent dolastatin 10, functions as a potent tubulin polymerization inhibitor and constitutes the cytotoxic payload in multiple FDA-approved antibody-drug conjugates (ADCs), including brentuximab vedotin.

Molecular Formula C22H35NO5
Molecular Weight 393.5 g/mol
Cat. No. B8566238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonomethyl auristatin E intermediate-9
Molecular FormulaC22H35NO5
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)OCC1=CC=CC=C1
InChIInChI=1S/C22H35NO5/c1-8-16(2)20(18(26-7)14-19(24)28-22(3,4)5)23(6)21(25)27-15-17-12-10-9-11-13-17/h9-13,16,18,20H,8,14-15H2,1-7H3/t16-,18+,20-/m0/s1
InChIKeyPCUHBNWYHLQSBO-HQRMLTQVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monomethyl Auristatin E Intermediate-9: A Critical Synthetic Precursor to MMAE for ADC Payload Development


Monomethyl auristatin E intermediate-9, formally designated as tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate (CAS: 120205-58-5), is a fully protected, chiral non-natural amino acid derivative that serves as an essential building block in the convergent synthesis of monomethyl auristatin E (MMAE) . MMAE, a synthetic pentapeptide analog of the natural antimitotic agent dolastatin 10, functions as a potent tubulin polymerization inhibitor and constitutes the cytotoxic payload in multiple FDA-approved antibody-drug conjugates (ADCs), including brentuximab vedotin [1]. This intermediate is specifically required for the stereoselective assembly of the C-terminal portion of the MMAE backbone, distinguishing it from intermediates that construct the N-terminal or central peptide regions [2].

Why Structural Analogs of Monomethyl Auristatin E Intermediate-9 Cannot Be Casually Substituted in ADC Synthesis


The stereochemical integrity of MMAE's C-terminus, which is directly established by intermediate-9, is a non-negotiable determinant of the final drug's biological activity. The critical structural feature is the uncharged norephedrine moiety at the C-terminus of MMAE, which confers high membrane permeability and potent bystander killing activity against neighboring tumor cells [1]. In contrast, the close analog monomethyl auristatin F (MMAF) possesses a charged phenylalanine at this position, resulting in dramatically attenuated membrane permeability and over 1,000-fold lower potency as a free drug [1]. Substituting intermediate-9 with a building block designed for MMAF synthesis would irreversibly alter this essential C-terminal pharmacophore, yielding an ADC payload with a completely different pharmacological profile characterized by reduced tissue penetration and loss of bystander effect . This structure-function relationship underscores why the specific chirality and protecting group strategy of intermediate-9 is mandatory for producing authentic MMAE.

Quantitative Differentiation of Monomethyl Auristatin E Intermediate-9 Against Closest Analogs and Alternatives


Comparative Free Drug Potency: MMAE (Synthesized from Intermediate-9) vs. MMAF in Glioblastoma and Melanoma Cell Lines

MMAE, for which intermediate-9 is a direct synthetic precursor, demonstrates over 1,000-fold greater free drug potency than its closest structural analog MMAF in multiple cancer cell lines. This potency differential is a direct consequence of the C-terminal structural features established by intermediate-9 during synthesis [1].

Antibody-Drug Conjugate Cytotoxicity Assay Tubulin Polymerization Inhibitor

In Vivo Tolerability Trade-Off: Maximum Tolerated Dose (MTD) of MMAE Payload vs. MMAF Payload in Murine Models

While MMAE (derived from intermediate-9) is vastly more potent as a free drug than MMAF, this high potency is offset by a substantially lower maximum tolerated dose (MTD) in vivo when delivered systemically. This intrinsic toxicity profile is a key consideration when selecting a payload for targeted delivery via ADCs .

Maximum Tolerated Dose In Vivo Toxicology Antibody-Drug Conjugate

Linker Stability and Conjugate Performance: MMAE-Val-Cit vs. AE-Hydrazone Conjugates

The therapeutic index of ADCs constructed with MMAE payloads (synthesized using intermediate-9) is heavily dependent on the linker chemistry employed. Direct comparison studies demonstrate that peptide-based linkers confer significantly improved in vivo performance compared to acid-labile hydrazone linkers [1].

Antibody-Drug Conjugate Linker Chemistry Plasma Stability

Intracellular Drug Accumulation: Correlation Between Free MMAE Concentration and Cell Sensitivity in CD30+ Lymphoma Models

The potency of MMAE-based ADCs is directly correlated with the intracellular concentration of liberated MMAE. Studies using radiolabeled drug-linkers demonstrate that intracellular MMAE concentrations can reach the micromolar range in CD30+ cells following ADC internalization [1].

Antibody-Drug Conjugate Intracellular Trafficking Pharmacodynamics

Procurement-Driven Application Scenarios for Monomethyl Auristatin E Intermediate-9 in ADC Development


Scenario 1: Development of Novel ADCs Targeting Solid Tumors Requiring High Bystander Killing Activity

Procure monomethyl auristatin E intermediate-9 for the synthesis of MMAE when designing ADCs intended for solid tumor indications where heterogeneous antigen expression is anticipated. The high membrane permeability and potent bystander effect conferred by the C-terminal norephedrine moiety (derived from intermediate-9) enables MMAE to diffuse from antigen-positive target cells into adjacent antigen-negative tumor cells, a critical attribute for achieving robust antitumor responses in solid tumors with variable target expression . This is in direct contrast to MMAF-based payloads, whose charged C-terminus restricts membrane permeability and limits bystander activity, making them more suitable for hematological malignancies with uniform antigen expression [1].

Scenario 2: Scaling Up cGMP Manufacturing of FDA-Approved MMAE Payload for Clinical-Stage ADC Programs

Source intermediate-9 with a purity specification of ≥98% from qualified vendors for use in large-scale cGMP synthesis of MMAE. This intermediate is a key component of convergent synthetic routes that are optimized for industrial-scale production . Procuring a fully protected, chirally pure intermediate-9 eliminates the need for low-yielding, late-stage stereoselective transformations in the final MMAE assembly, thereby improving overall process efficiency and reducing the burden of chiral impurity profiling required for regulatory filings [1]. This approach is particularly critical for programs advancing toward Phase II/III clinical trials where consistent, high-purity payload supply is mandatory.

Scenario 3: Medicinal Chemistry Optimization of Auristatin Payloads with Altered Pharmacological Properties

Use intermediate-9 as a starting scaffold for the synthesis of novel auristatin analogs designed to explore structure-activity relationships at the C-terminus. The tert-butyl ester and Cbz-protected amine functionalities of intermediate-9 provide orthogonal protecting groups that enable selective deprotection and further derivatization . This allows medicinal chemists to systematically modify the C-terminal region of the auristatin backbone to fine-tune properties such as potency, membrane permeability, and susceptibility to multidrug resistance efflux pumps [1]. This approach has led to the development of next-generation auristatins that combine the high potency of MMAE with reduced susceptibility to MDR1-mediated efflux [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Monomethyl auristatin E intermediate-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.